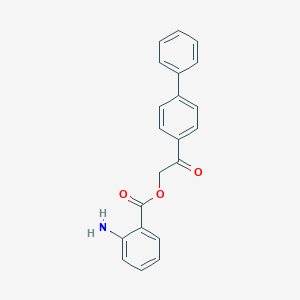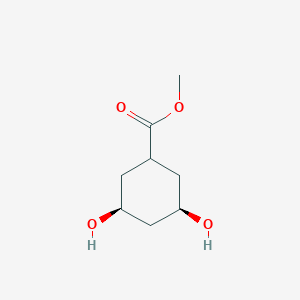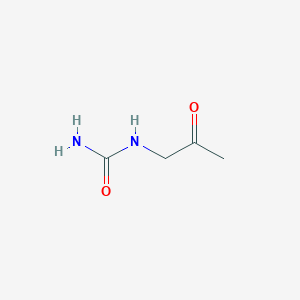
N-(2-Oxopropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxopropyl)urea, also known as OP-Urea, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(2-Oxopropyl)urea is not fully understood. However, it is believed to act as a carbamylation agent, which means that it can react with amino groups in proteins and other biomolecules. This reaction can lead to changes in the structure and function of these biomolecules, which can have various effects on cellular processes.
Biochemical and Physiological Effects
N-(2-Oxopropyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. It has also been shown to inhibit the growth of cancer cells and to induce cell death in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Oxopropyl)urea has several advantages for use in laboratory experiments. It is a small molecule that is relatively easy to synthesize, making it readily available for research purposes. It has also been shown to have various biochemical and physiological effects, making it a promising candidate for use in a wide range of experiments.
However, there are also some limitations to the use of N-(2-Oxopropyl)urea in laboratory experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on different cell types and organisms may vary, which can make it challenging to generalize experimental findings.
Orientations Futures
There are several future directions for research on N-(2-Oxopropyl)urea. One area of interest is the development of new synthetic methods for the production of N-(2-Oxopropyl)urea and related compounds. Another area of interest is the elucidation of its mechanism of action, which could help to inform the development of new therapeutic agents.
Additionally, there is potential for the use of N-(2-Oxopropyl)urea in the development of new cancer therapies. Its ability to inhibit the growth of cancer cells and induce cell death in certain cancer cell lines makes it a promising candidate for further investigation.
Conclusion
In conclusion, N-(2-Oxopropyl)urea is a small molecule that has shown promise for use in scientific research. It can be synthesized through a simple two-step reaction and has various biochemical and physiological effects. While there are some limitations to its use in laboratory experiments, there are also several future directions for research on this compound. Overall, N-(2-Oxopropyl)urea represents a promising avenue for further investigation in the field of chemical biology.
Méthodes De Synthèse
N-(2-Oxopropyl)urea can be synthesized through a simple two-step reaction. The first step involves the reaction of ethyl carbamate with acetic anhydride to produce N-acetyl ethyl carbamate. The second step involves the reaction of N-acetyl ethyl carbamate with potassium cyanate to produce N-(2-Oxopropyl)urea.
Applications De Recherche Scientifique
N-(2-Oxopropyl)urea has been shown to have various applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including biologically active molecules. It has also been used as a starting material for the synthesis of urea-based inhibitors of enzymes, such as carbonic anhydrase.
Propriétés
Numéro CAS |
138169-33-2 |
|---|---|
Nom du produit |
N-(2-Oxopropyl)urea |
Formule moléculaire |
C4H8N2O2 |
Poids moléculaire |
116.12 g/mol |
Nom IUPAC |
2-oxopropylurea |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)2-6-4(5)8/h2H2,1H3,(H3,5,6,8) |
Clé InChI |
VHKYOWIIXUEGFE-UHFFFAOYSA-N |
SMILES |
CC(=O)CNC(=O)N |
SMILES canonique |
CC(=O)CNC(=O)N |
Synonymes |
Urea, (2-oxopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




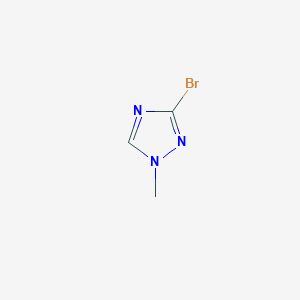
![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)

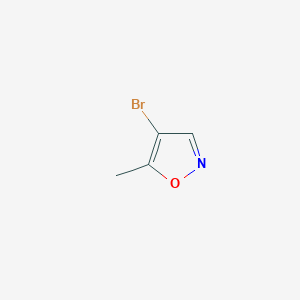

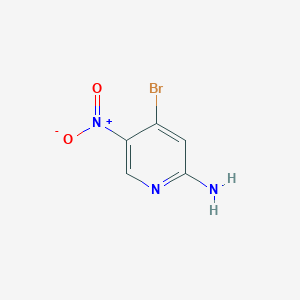
![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)



